molecular formula C14H21NO B290614 N-(4-isopropylphenyl)-3-methylbutanamide

N-(4-isopropylphenyl)-3-methylbutanamide

Cat. No.: B290614
M. Wt: 219.32 g/mol
InChI Key: HHOPWIXCWMQCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-3-methylbutanamide is an amide derivative characterized by a 4-isopropylphenyl group attached to a 3-methylbutanamide backbone. Its molecular framework—combining a lipophilic isopropylphenyl moiety with a flexible butanamide chain—may influence solubility, metabolic stability, and target binding, as inferred from structurally similar compounds.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-methyl-N-(4-propan-2-ylphenyl)butanamide

InChI

InChI=1S/C14H21NO/c1-10(2)9-14(16)15-13-7-5-12(6-8-13)11(3)4/h5-8,10-11H,9H2,1-4H3,(H,15,16)

InChI Key

HHOPWIXCWMQCPV-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C(C)C

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Key structural variations among analogs include substituents on the phenyl ring, backbone modifications, and additional functional groups. Below is a comparative analysis:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Reference
N-(4-isopropylphenyl)-3-methylbutanamide 4-isopropylphenyl, 3-methylbutanamide Not reported Amide, isopropyl N/A
W54011 () N-(4-isopropylphenyl) with dimethylaminophenylmethyl and methoxy-tetrahydronaphthalene Not reported Carboxamide, methoxy, tertiary amine
2-[5-(Furan-2-ylmethylene)...acetamide (5e) () Thiazolidine-2,4-dione fused with furan, linked to N-(4-isopropylphenyl) Not reported Thiazolidinedione, furan, acetamide
ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB () 3-methylbutanamide linked to PEG and pyrrole-dione via a peptide spacer 757.76 PEG, pyrrole-dione, peptide linker
N-(4-ethylphenyl)-3-(3-methyl-1H-pyrazol-1-yl)butanamide () 4-ethylphenyl, pyrazole substituent at butanamide Not reported Pyrazole, amide
N-(4-hydroxy-3-{...}phenyl)butanamide () Hydroxyl and hydroxypropylamino groups on phenyl ring 280.37 (C15H24N2O3) Hydroxyl, secondary amine

Key Observations :

  • Lipophilicity : The 4-isopropylphenyl group in the target compound likely enhances membrane permeability compared to hydrophilic analogs like N-(4-hydroxy-3-{...}phenyl)butanamide .
  • Backbone Flexibility: The 3-methylbutanamide chain offers conformational flexibility, contrasting with rigidified structures like thiazolidinedione (5e) or oxazolidinone () derivatives .
  • Targeted Delivery : ADC1770 () exemplifies how the 3-methylbutanamide scaffold can be integrated into drug conjugates for targeted therapy, leveraging PEG and peptide linkers for improved bioavailability .

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